molecular formula C32H20Cl2F3N3O B12477957 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12477957
M. Wt: 590.4 g/mol
InChI Key: VAZGTUOVJHJUGU-UHFFFAOYSA-N
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Description

6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including dichlorobenzyl, phenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . Subsequent steps may include reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids to introduce the desired substituents . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it has been shown to bind to pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, thereby inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar compounds to 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

Properties

Molecular Formula

C32H20Cl2F3N3O

Molecular Weight

590.4 g/mol

IUPAC Name

6-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C32H20Cl2F3N3O/c33-26-12-7-13-27(34)24(26)19-41-23-16-14-20(15-17-23)28-18-25(32(35,36)37)29-30(21-8-3-1-4-9-21)39-40(31(29)38-28)22-10-5-2-6-11-22/h1-18H,19H2

InChI Key

VAZGTUOVJHJUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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